Cas no 1807127-81-6 (3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene)

3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene
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- Inchi: 1S/C8H5ClF4S/c1-4-2-3-5(6(9)7(4)10)14-8(11,12)13/h2-3H,1H3
- InChI Key: HUZKQYVGVPDYAK-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C)C=CC=1SC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 196
- Topological Polar Surface Area: 25.3
- XLogP3: 4.7
3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007096-1g |
3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene |
1807127-81-6 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
Alichem | A010007096-500mg |
3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene |
1807127-81-6 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Alichem | A010007096-250mg |
3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene |
1807127-81-6 | 97% | 250mg |
504.00 USD | 2021-07-06 |
3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene Related Literature
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
Additional information on 3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene
Introduction to 3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene (CAS No. 1807127-81-6)
3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene, identified by the chemical abstracts service number 1807127-81-6, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatics, which are widely utilized as key intermediates in the synthesis of various biologically active molecules. The structural features of this compound, including its chloro, fluoro, and trifluoromethylthio substituents, contribute to its unique chemical properties and reactivity, making it a valuable building block for further derivatization and functionalization.
The presence of multiple fluorine atoms in the molecule imparts high electron-withdrawing effects, which can influence the electronic properties and metabolic stability of the resulting derivatives. This characteristic is particularly relevant in drug design, where fluorine atoms are often incorporated to enhance binding affinity, reduce metabolic degradation, and improve pharmacokinetic profiles. In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their demonstrated efficacy in modulating biological pathways and improving therapeutic outcomes.
3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene has been explored in several cutting-edge studies aimed at identifying novel pharmacophores for treating a variety of diseases. For instance, researchers have investigated its potential as a precursor in the synthesis of kinase inhibitors, which are critical in targeting cancers and inflammatory disorders. The combination of chloro and trifluoromethylthio groups provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. Additionally, the fluoro substituent can enhance lipophilicity, which is a key factor in drug absorption and distribution.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene, facilitating the identification of promising candidates for experimental validation. These computational methods leverage machine learning algorithms to predict binding affinities and metabolic stability, thereby accelerating the drug discovery process. The integration of experimental data with computational predictions has significantly improved the accuracy of hit identification and lead optimization.
The agrochemical industry has also recognized the potential of 3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene as a building block for developing novel pesticides and herbicides. The structural motifs present in this compound can be modified to create molecules with enhanced efficacy against resistant pests while maintaining environmental safety. Fluorinated agrochemicals are particularly attractive due to their improved stability under field conditions, which translates to longer-lasting protection for crops.
In terms of synthetic methodologies, 3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene serves as a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular frameworks that mimic natural products or designed bioisosteres. The ability to introduce diverse functional groups at specific positions on the aromatic core allows for the creation of libraries of compounds with tailored biological activities.
The regulatory landscape for fluorinated compounds remains an important consideration in their development and commercialization. While these compounds offer numerous benefits, ensuring compliance with environmental and safety regulations is paramount. Manufacturers must adhere to strict guidelines regarding waste disposal, handling procedures, and long-term environmental impact assessments. These measures are essential to mitigate any potential risks associated with the use of halogenated aromatics.
Future research directions for 3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene may include exploring its role in developing next-generation therapeutics targeting emerging infectious diseases. The growing threat of antibiotic resistance has prompted scientists to seek innovative solutions, and fluorinated compounds have shown promise in this area. Additionally, advances in green chemistry principles may lead to more sustainable synthetic routes for producing this intermediate, reducing reliance on hazardous reagents and minimizing waste generation.
In conclusion,3-Chloro-2-fluoro-4-(trifluoromethylthio)toluene (CAS No. 1807127-81-6) is a multifaceted compound with significant applications across pharmaceuticals and agrochemicals. Its unique structural features make it a valuable tool for synthetic chemists seeking to develop novel biologically active molecules. As research continues to evolve, this compound will likely play an even greater role in addressing global health challenges through innovative chemical solutions.
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